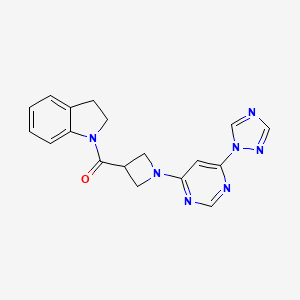

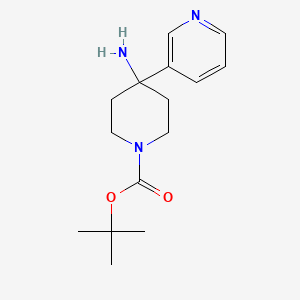

![molecular formula C20H25N3O3S B2508288 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2320607-44-9](/img/structure/B2508288.png)

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex bicyclic molecules often involves multiple steps that require careful control of stereochemistry. In the case of compounds similar to "1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one", the synthesis process can be intricate. For instance, the synthesis of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was achieved and characterized by 1H and 13C NMR and HRMS spectroscopy. The absolute molecular configuration was confirmed by X-ray crystallography, which is a critical step in ensuring the desired stereochemistry is obtained . Similarly, the synthesis of (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes was accomplished through a diastereoselective reaction with aromatic aldehydes, with the structure being established based on 1H NMR data . These studies highlight the importance of NMR spectroscopy and X-ray crystallography in the synthesis and characterization of complex bicyclic compounds.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often characterized by the presence of multiple chiral centers and functional groups that can engage in various intermolecular interactions. For example, the crystal structure analysis of a related compound revealed the presence of intermolecular hydrogen bonds of the type O–H…O, which are crucial for the stability of the crystal lattice . The configuration of substituents, such as the methyl group and chlorophenyl group in the cis position, can also influence the overall conformation and stability of the molecule. These structural features are essential for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

The reactivity of bicyclic compounds is influenced by their molecular structure, particularly the functional groups present and their relative configuration. The presence of an imidazole group, as in the compound of interest, suggests potential for interactions with various reagents and participation in chemical reactions that exploit the nucleophilic character of the nitrogen atom. The synthesis of related compounds often involves reactions with aromatic aldehydes, which can be diastereoselective, leading to the formation of multiple stereoisomers . Understanding the reactivity patterns of these compounds is crucial for designing synthetic routes and predicting the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds like "1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one" are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as other polar functional groups, can affect properties such as solubility, melting point, and boiling point. The stereochemistry of the molecule can also influence its physical properties, such as optical rotation, which is relevant for compounds with chiral centers . Additionally, the presence of an imidazole ring suggests potential biological activity, as this moiety is often found in pharmacologically active compounds. Understanding these properties is essential for the development of new materials and drugs.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Rhodium(I)-Catalyzed Pauson–Khand Reaction

Inagaki, Kawamura, and Mukai (2007) reported on the Rh(I)-catalyzed Pauson–Khand reaction (PKR) of certain derivatives, leading to the formation of compounds with complex bicyclic structures similar to the compound . This synthesis route could be relevant for constructing the bicyclic core of the mentioned compound (Inagaki, Kawamura, & Mukai, 2007).

Crystal Structure Characterization

Yang et al. (2008) explored the crystal structure of a compound with a similar bicyclic structure, providing insights into the stereochemistry and molecular conformation that could be pertinent for understanding the structural aspects of the mentioned compound (Yang, Zhu, Niu, Chen, & Lu, 2008).

Potential Biological Activities

Antimicrobial and Anticancer Activities

Kayarmar et al. (2014) synthesized novel analogues based on the imidazoquinoline structural framework, displaying promising antimicrobial and anticancer activities. The structural motifs and functional groups in these analogues share similarities with the compound , suggesting potential biological activities worth exploring (Kayarmar, Nagaraja, Bhat, Naik, Rajesh, Shetty, & Arulmoli, 2014).

Muscarinic Activities

Wadsworth et al. (1992) investigated the muscarinic activities of quinuclidinyl derivatives, highlighting the importance of specific substituents for biological activity. This research underscores the potential for compounds with azabicyclic and sulfonyl motifs, like the one , to interact with muscarinic receptors (Wadsworth, Jenkins, Orlek, Cassidy, Clark, Brown, Riley, Graves, & Hawkins, 1992).

Propriétés

IUPAC Name |

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfonylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-27(25,26)19-7-2-15(3-8-19)4-9-20(24)23-16-5-6-17(23)13-18(12-16)22-11-10-21-14-22/h2-3,7-8,10-11,14,16-18H,4-6,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHQJOVGZNJWRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

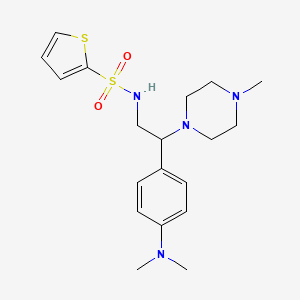

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2508215.png)

![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)

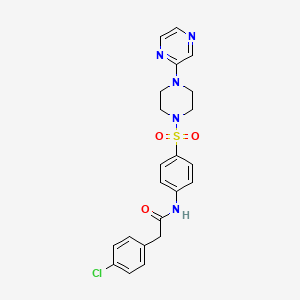

![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)

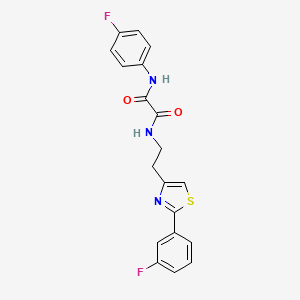

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)

![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)